Methyl (3r)-3-hydroxydodecanoate
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Overview
Description
Methyl (3r)-3-hydroxydodecanoate is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.348. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl (3R)-3-hydroxydodecanoate is a complex organic compound. Similar compounds have been known to interact with enzymes such as polyhydroxybutyrate depolymerase .
Mode of Action
It is likely that it interacts with its target enzyme in a manner similar to other organic compounds, possibly through a sn2-like nucleophilic attack .
Biochemical Pathways
Similar compounds have been known to play a role in various biochemical processes, including methanogenesis .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetics, with factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier playing a role .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the “reduce, re-use, recycle” (3Rs) approach can impact the action of such compounds by reducing waste and improving resource efficiency .
Biochemical Analysis
Biochemical Properties
It is known that methyl groups play essential roles in numerous cellular functions such as DNA methylation, nucleotide- and protein biosynthesis
Molecular Mechanism
It is possible that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Methyl (3R)-3-hydroxydodecanoate may be involved in certain metabolic pathways. Methyl group metabolism is crucial for the successful conversion of dietary nutrients into the basic building blocks to carry out any cellular methylation reaction
Biological Activity
Methyl (3R)-3-hydroxydodecanoate is a fatty acid methyl ester characterized by a hydroxyl group at the third carbon of a dodecanoate chain. This compound has garnered attention in various fields, including biochemistry, materials science, and pharmacology, due to its unique structural properties and potential biological activities.
- Molecular Formula : C13H26O3
- Molecular Weight : Approximately 230.35 g/mol
- Structure : The presence of a hydroxyl group makes this compound a member of the hydroxy fatty acid family, influencing its solubility and interaction with biological membranes.
Biological Activities
This compound exhibits several biological activities that are relevant for therapeutic applications:
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Antimicrobial Activity :
- Studies indicate that hydroxy fatty acids, including this compound, can inhibit the growth of various bacterial strains, notably Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This antimicrobial property is attributed to the compound's ability to disrupt bacterial cell membranes.
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Biocompatibility and Drug Delivery :
- The compound's biocompatibility suggests its utility in drug delivery systems. It can form micelles that enhance the solubility and bioavailability of hydrophobic drugs, making it an attractive candidate for pharmaceutical formulations .
- Metabolic Pathways :
-
Enzyme Interactions :
- Interaction studies have shown that this compound can engage with specific enzymes, leading to the formation of active metabolites that may have distinct biological effects . These interactions could pave the way for novel therapeutic strategies targeting metabolic diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related hydroxy fatty acids:
Compound Name | Carbon Chain Length | Hydroxyl Position | Unique Features |
---|---|---|---|
Methyl (3R)-3-hydroxybutanoate | 4 | Third | Shorter chain; higher solubility |
Methyl (3R)-3-hydroxyhexanoate | 6 | Third | Medium-length chain; different physical properties |
Methyl (3R)-3-hydroxyoctanoate | 8 | Third | Longer carbon chain; increased hydrophobicity |
This compound | 12 | Third | Longer chain; potential for diverse biological interactions |
Case Studies and Research Findings
- Antibacterial Efficacy :
- Biodegradable Materials :
Properties
IUPAC Name |
methyl (3R)-3-hydroxydodecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.